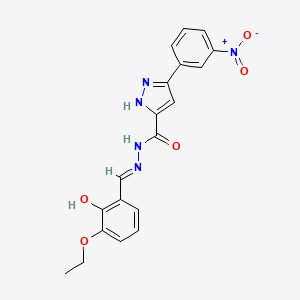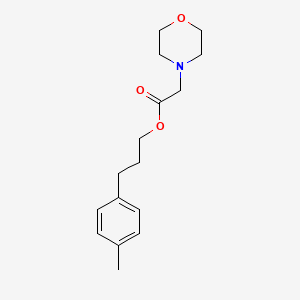![molecular formula C26H32N4O4S B11648602 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B11648602.png)
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a pyrimidinylsulfamoyl group and a phenoxyacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrimidin-2-ylsulfamoyl group: This involves the reaction of pyrimidine with a sulfonamide derivative under specific conditions.
Attachment of the phenyl group: The pyrimidin-2-ylsulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the phenoxyacetamide moiety: This involves the reaction of a phenol derivative with an acetamide group under basic conditions.
Final coupling: The two moieties are then coupled together using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenyl or pyrimidinyl groups.
Reduction: Reduced forms of the sulfonamide or acetamide groups.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The pyrimidinylsulfamoyl group can interact with enzymes or receptors, inhibiting their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are often studied using molecular docking and biochemical assays.
類似化合物との比較
Similar Compounds
- N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
- 2-(4-chlorophenoxy)-N-(4-(pyrimidin-2-ylsulfamoyl)phenyl)acetamide
- N-(4-(pyridin-2-ylsulfamoyl)phenyl)acetamide
Uniqueness
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide is unique due to its combination of a pyrimidinylsulfamoyl group and a phenoxyacetamide moiety. This structure provides a distinct set of chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C26H32N4O4S |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C26H32N4O4S/c1-25(2,3)18-26(4,5)19-7-11-21(12-8-19)34-17-23(31)29-20-9-13-22(14-10-20)35(32,33)30-24-27-15-6-16-28-24/h6-16H,17-18H2,1-5H3,(H,29,31)(H,27,28,30) |
InChIキー |
YSLQGMCBHFDPRO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11648520.png)

![(6Z)-6-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648528.png)
![(3-Chloro-phenyl)-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone](/img/structure/B11648535.png)
![(5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11648541.png)
![1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B11648543.png)
![Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11648544.png)

![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-2-{[4-(methylsulfanyl)phenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11648551.png)
![1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,7-tetramethyl-1,2-dihydroquinoline](/img/structure/B11648565.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11648569.png)
![(2Z)-3-(3-Bromophenyl)-2-[(furan-2-YL)formamido]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11648577.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11648585.png)
![N-(3-chlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanamide (non-preferred name)](/img/structure/B11648611.png)
